molecular formula C₃₃H₃₂D₉ClN₂O₉ B1141171 Lapaquistat-d9 Acetate CAS No. 1292841-28-1

Lapaquistat-d9 Acetate

货号: B1141171
CAS 编号: 1292841-28-1
分子量: 654.2
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lapaquistat-d9 Acetate, also known as this compound, is a useful research compound. Its molecular formula is C₃₃H₃₂D₉ClN₂O₉ and its molecular weight is 654.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Efficacy in Hypercholesterolemia

Lapaquistat-d9 acetate has been evaluated in multiple clinical trials aimed at patients with dyslipidemia, particularly those with familial hypercholesterolemia. Key findings include:

  • Phase II/III Trials : Data pooled from 12 studies involving over 6,000 patients indicated that this compound significantly reduced LDL-C levels compared to placebo . The compound was administered at various doses (25 mg, 50 mg, and 100 mg) across different studies.
  • Safety Concerns : While effective in lowering cholesterol, the development of this compound was halted due to concerns about hepatotoxicity. At the 100 mg dose, there was a notable increase in alanine aminotransferase levels among patients, leading to potential liver damage .

Preclinical Studies

In animal models, particularly using WHHLMI rabbits (a model for coronary atherosclerosis), this compound demonstrated the following:

  • Delayed Progression of Atherosclerosis : Treatment with this compound altered the composition of coronary plaques from unstable to stable forms by increasing collagen concentration and decreasing lipid accumulation .
  • Reduction of Atheromatous Plaques : Histopathological analysis showed that the compound reduced macrophage infiltration and extracellular lipid accumulation within plaques .

Comprehensive Data Table

Study TypePopulationDose (mg)LDL-C Reduction (%)Safety Concerns
Phase II/III TrialsDyslipidemic Patients10021.6 (monotherapy)Hepatotoxicity noted
Phase II/III TrialsDyslipidemic Patients5018.0 (with statins)No significant hepatotoxicity
Preclinical StudyWHHLMI Rabbits100-200Not applicableReduced plaque instability

属性

CAS 编号

1292841-28-1

分子式

C₃₃H₃₂D₉ClN₂O₉

分子量

654.2

同义词

1-[2-[(3R,5S)-1-[3-(Acetyloxy)-2,2-dimethylpropyl]-7-chloro-5-(2,3-dimethoxyphenyl)-1,2,3,5-tetrahydro-2-oxo-4,1-benzoxazepin-3-yl]acetyl]-4-piperidineacetic Acid-d9;  _x000B_(3R-trans)-1-[[1-[3-(acetyloxy)-2,2-dimethylpropyl]-7-chloro-5-(2,3-dimethoxypheny

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。